DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE
Overview
Description
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl isophthalate and 2-(2-thienyl)acetic acid.
Condensation Reaction: The key step involves the condensation of diethyl isophthalate with 2-(2-thienyl)acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
diethyl 5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-23-17(21)12-8-13(18(22)24-4-2)10-14(9-12)19-16(20)11-15-6-5-7-25-15/h5-10H,3-4,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLYGJOEWNCLOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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